2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a chemical compound characterized by its unique structure, which includes two trifluoromethyl groups attached to the pyrido[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multiple steps, starting with the construction of the pyrido[3,4-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl groups are introduced through trifluoromethylation reactions, which require specific reagents and catalysts to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to simpler forms.
Substitution: : Replacement of atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications. These products can be further utilized in subsequent chemical processes or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be used as a building block for the synthesis of more complex organic compounds. Its trifluoromethyl groups impart unique properties, such as increased stability and lipophilicity, which can be advantageous in various chemical reactions.
Biology
In biological research, this compound can serve as a tool for studying biological systems and processes. Its ability to interact with specific molecular targets makes it useful in probing biological pathways and understanding the mechanisms of action of various biomolecules.
Medicine
In the field of medicine, this compound has potential applications as a therapeutic agent. Its unique structure and properties may make it suitable for the development of new drugs, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry
In industry, this compound can be used in the development of advanced materials and chemicals. Its stability and reactivity make it a valuable component in the synthesis of high-performance materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl groups can enhance binding affinity and selectivity, contributing to the compound's efficacy.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(trifluoromethyl)phenylboronic acid: : Used as a catalyst in organic synthesis.
2,4-Bis(trifluoromethyl)aniline: : Employed in the synthesis of pharmaceuticals and agrochemicals.
2,4-Bis(trifluoromethyl)bromobenzene: : Utilized in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine stands out due to its specific structural features and the presence of the pyrido[3,4-d]pyrimidine core. These attributes confer unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3/c10-8(11,12)6-4-1-2-16-3-5(4)17-7(18-6)9(13,14)15/h16H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDOMMMGAAARKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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